molecular formula C21H27NO3 B2898842 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide CAS No. 1795086-30-4

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide

Numéro de catalogue B2898842
Numéro CAS: 1795086-30-4
Poids moléculaire: 341.451
Clé InChI: AZLKLHWHBDMCTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide binds irreversibly to the cysteine residue in the active site of BTK, thereby inhibiting its activity. BTK inhibition leads to downstream inhibition of B-cell receptor signaling and subsequent apoptosis in B-cell malignancy cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide has been shown to have immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation. These effects may contribute to its anti-tumor activity and could have potential applications in other immune-mediated diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide is its specificity for BTK, which may reduce off-target effects compared to other BTK inhibitors. However, its irreversible binding to BTK may limit its use in certain experimental settings, such as studies requiring reversible inhibition of BTK.

Orientations Futures

For N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide research include further evaluation of its efficacy and safety in clinical trials, as well as investigation of its potential use in combination with other therapies. Additionally, the immunomodulatory effects of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide warrant further study in the context of other immune-mediated diseases.

Méthodes De Synthèse

The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide involves several steps, starting with the reaction of 2-bromoethyl p-tolyl ether with 2-(2-hydroxyethoxy)ethylamine to yield N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)amine. This intermediate is then reacted with 2-phenylbutanoyl chloride to yield N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide.

Applications De Recherche Scientifique

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancy cells, leading to tumor regression.

Propriétés

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-3-19(17-7-5-4-6-8-17)21(24)22-15-20(25-14-13-23)18-11-9-16(2)10-12-18/h4-12,19-20,23H,3,13-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLKLHWHBDMCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.